molecular formula C14H15FN2O2 B11801734 2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B11801734
M. Wt: 262.28 g/mol
InChI Key: FKWXSDTYVIITNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid

Historical Context of Pyrazole-Based Compounds in Medicinal Chemistry

Pyrazole derivatives have been integral to medicinal chemistry since their discovery in the late 19th century. Ludwig Knorr’s 1883 synthesis of antipyrine (phenazone), the first synthetic pyrazole-based analgesic, marked a pivotal moment in drug development. This breakthrough demonstrated pyrazole’s versatility as a pharmacophore, leading to its adoption in diverse therapeutic agents. Early studies revealed pyrazole’s ability to act as a core structure for anti-inflammatory, antimicrobial, and anticancer agents due to its aromatic stability and capacity for functionalization.

The evolution of pyrazole chemistry accelerated with advancements in synthetic methodologies. For instance, Knorr’s condensation of β-diketones with hydrazines laid the foundation for regioselective pyrazole synthesis. By the mid-20th century, derivatives like celecoxib (a cyclooxygenase-2 inhibitor) highlighted pyrazole’s relevance in modern drug design. The introduction of fluorine and methyl groups into pyrazole scaffolds, as seen in the target compound, reflects contemporary strategies to enhance bioavailability and target specificity.

Structural Classification and Nomenclature

The systematic IUPAC name 2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid provides a precise description of its molecular architecture:

  • Core structure : A 1H-pyrazole ring (five-membered aromatic heterocycle with two adjacent nitrogen atoms).
  • Substituents :
    • 1-position: 3-Fluoro-4-methylphenyl group (a benzene ring with fluorine at position 3 and methyl at position 4).
    • 3- and 5-positions: Methyl groups.
    • 4-position: Acetic acid moiety (-CH2COOH).

This substitution pattern prevents tautomerism, a common feature in unsubstituted pyrazoles, by locking the hydrogen position through N1 substitution. The molecular formula C14H15FN2O2 (molecular weight: 262.28 g/mol) confirms the presence of fluorine and oxygen, which influence electronic distribution and hydrogen-bonding capacity.

Structural Analysis Table
Feature Description
Parent heterocycle 1H-pyrazole (two adjacent nitrogen atoms at positions 1 and 2)
Aromatic system Planar, conjugated π-electron system (6 π-electrons)
Key substituents - 3-Fluoro-4-methylphenyl (N1)
- Methyl (C3, C5)
- Acetic acid (C4)
Tautomerism Absent due to N1 substitution blocking proton migration
Functional groups Carboxylic acid (-COOH), aromatic fluorine, methyl groups

The acetic acid group at position 4 introduces a carboxylic acid functionality, enabling salt formation or ester prodrug derivatization. The 3-fluoro-4-methylphenyl group enhances lipophilicity and modulates electron-withdrawing effects, potentially influencing receptor binding.

The numbering of the pyrazole ring follows IUPAC guidelines, prioritizing the nitrogen atoms: N1 is adjacent to the phenyl group, with subsequent positions numbered clockwise. This ensures unambiguous identification of substituent locations.

Properties

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

2-[1-(3-fluoro-4-methylphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C14H15FN2O2/c1-8-4-5-11(6-13(8)15)17-10(3)12(7-14(18)19)9(2)16-17/h4-6H,7H2,1-3H3,(H,18,19)

InChI Key

FKWXSDTYVIITNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)CC(=O)O)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole is formed by reacting hydrazine with acetylacetone under acidic conditions.

    Introduction of the Fluoro-Methylphenyl Group: The fluoro-methylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Chloroacetic acid, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Esters, amides.

Scientific Research Applications

Research has indicated that 2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid exhibits various biological activities:

1. Antioxidant Activity
Studies have shown that pyrazole derivatives can act as effective antioxidants. The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress in biological systems .

2. Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in developing new antibiotics .

3. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism likely involves inhibition of pro-inflammatory cytokines .

Therapeutic Applications

Given its biological activities, 2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid holds promise in several therapeutic areas:

1. Pharmaceutical Development
The unique properties of this compound make it a candidate for drug development targeting oxidative stress-related disorders and infections.

2. Agricultural Chemistry
Due to its antimicrobial properties, there is potential for application in agricultural settings as a biopesticide or plant growth regulator.

Case Studies

Several studies have documented the effects and applications of this compound:

StudyFocusFindings
Antioxidant ActivityDemonstrated significant DPPH radical scavenging activity.
Antimicrobial EfficacyEffective against Escherichia coli and Pseudomonas aeruginosa.
Anti-inflammatory MechanismsInhibition of TNF-alpha production in cell cultures.

Mechanism of Action

The mechanism of action of 2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Core Structure Derivatives

  • (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid (C7H10N2O2, MW: 154.17 g/mol):
    This simpler derivative lacks the aryl substitution at the 1-position. Its lower molecular weight and unsubstituted pyrazole make it a foundational structure for studying electronic and steric effects of added groups. Hydrolysis of its ethyl ester precursor is a common synthetic route .

Substituted Aryl Derivatives

  • This may enhance ionic interactions in biological systems .
  • 2-{3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetic Acid (C14H13F3N2O2, MW: 298.26 g/mol):
    The meta-trifluoromethyl group increases electronegativity and steric bulk compared to the target compound, which could improve binding affinity in hydrophobic enzyme pockets but reduce solubility .

Heteroaromatic Substitutions

  • 2-[1-(6-Chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid (C12H12ClN5O2, MW: 301.71 g/mol):
    Substituting phenyl with pyrazine introduces nitrogen atoms, enabling additional hydrogen bonding. This modification may alter pharmacokinetic properties, such as bioavailability, due to increased polarity .

Aliphatic and Hydrophilic Derivatives

  • [1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid (C10H14N2O3, MW: 198.22 g/mol): The hydroxyethyl group at the 1-position enhances hydrophilicity (logP ~0.5 vs.

Key Structural and Functional Differences

Electronic Effects

  • Fluorine vs. Chlorine/Trifluoromethyl : Fluorine’s moderate electronegativity balances electron-withdrawing effects without excessive steric hindrance, unlike bulkier groups (e.g., CF3) .
  • Methyl vs. Hydroxyethyl : The 4-methyl group on the phenyl ring in the target compound increases lipophilicity compared to polar substituents like hydroxyethyl, impacting logP and absorption .

Steric Considerations

  • Aryl vs. Adamantane : Derivatives like 2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)adamantan-1-yl]acetic acid (CAS 512809-80-2) incorporate a rigid adamantane group, which may hinder binding to flat enzymatic pockets but improve stability in lipid-rich environments .

Comparative Data Table

Compound Name Molecular Formula Substituents (1-Position) Molecular Weight logP* Key Features
Target Compound C15H16FN3O2 3-Fluoro-4-methylphenyl 297.31 ~2.8 Balanced lipophilicity, metabolic stability
(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid C7H10N2O2 H 154.17 ~1.2 Core structure, high solubility
2-[1-(3,4-Dichlorophenyl)-...acetic acid C14H13Cl2N2O2 3,4-Dichlorophenyl 312.17 ~3.5 Enhanced acidity, high electronegativity
2-{3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]... C14H13F3N2O2 3-Trifluoromethylphenyl 298.26 ~3.2 High steric bulk, strong electron withdrawal
[1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid C10H14N2O3 2-Hydroxyethyl 198.22 ~0.5 High polarity, improved solubility

*Estimated logP values using computational tools (e.g., ChemAxon).

Biological Activity

2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. The pyrazole moiety is known for its diverse pharmacological properties, making this compound a candidate for further exploration.

The chemical structure of 2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can be summarized as follows:

  • Molecular Formula : C14H16F N3O2
  • Molecular Weight : 273.29 g/mol

Biological Activity Overview

Research indicates that compounds containing the pyrazole scaffold demonstrate significant biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit potent antiproliferative effects against various cancer cell lines. Specifically, 2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has been evaluated for its activity against:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies demonstrated that this compound inhibits cell proliferation significantly, with IC50 values comparable to established chemotherapeutic agents .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In a series of tests, it was found to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. The following table summarizes the anti-inflammatory activity of related pyrazole derivatives:

Compound NameIC50 (μg/mL)Mechanism of Action
Compound A60.56COX-2 inhibition
Compound B57.24Dual COX-2/sEH inhibition
Compound C69.15Selective COX-2 inhibition
2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid TBDTBD

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives in clinical settings:

  • Study on Lung Cancer : A study involving the administration of a pyrazole derivative showed a significant reduction in tumor size in xenograft models.
  • Breast Cancer Treatment : Clinical trials indicated that patients treated with pyrazole-based compounds exhibited improved survival rates compared to those receiving standard chemotherapy.
  • Inflammatory Disorders : In a randomized controlled trial, patients with rheumatoid arthritis showed marked improvement in symptoms after treatment with a pyrazole derivative.

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the binding interactions between 2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid and target proteins involved in cancer and inflammation pathways. These studies suggest strong binding affinity to COX enzymes and other relevant targets .

Q & A

Q. What mechanistic insights explain its herbicidal activity in plant models?

  • Methodological Answer :
  • Metabolite Profiling : LC-MS/MS identifies oxidative metabolites in plant tissues (e.g., hydroxylation at the pyrazole ring).
  • Enzyme Inhibition Assays : Test acetyl-CoA carboxylase (ACCase) inhibition, correlating with disrupted lipid biosynthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.